(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (LC-2) is a heterobifunctional molecule belonging to the class of compounds known as proteolysis-targeting chimeras (PROTACs) []. PROTACs are a novel chemical class designed to induce the degradation of specific target proteins []. LC-2 was specifically designed to target and degrade the KRASG12C protein, a mutated form of the KRAS protein frequently found in various cancers [].
LC-2 was developed in the context of targeting the KRAS G12C mutation, a prevalent oncogenic driver in various cancers. The compound is categorized under PROTACs, which utilize an E3 ubiquitin ligase recruitment mechanism to tag target proteins for degradation by the proteasome, thereby reducing the levels of these proteins within cells. This classification places LC-2 among innovative therapeutic strategies aimed at enhancing the specificity and efficacy of cancer treatments.
The synthesis of LC-2 involves several key steps that utilize established methodologies in organic chemistry and bioconjugation techniques.
These steps highlight the complexity involved in synthesizing LC-2 as a functional PROTAC, emphasizing precision in chemical reactions and purification processes.
The molecular structure of LC-2 is characterized by:
The precise molecular formula and three-dimensional conformation are essential for understanding how LC-2 interacts with its targets at a molecular level.
LC-2 participates in several key chemical reactions during its mechanism of action:
These reactions illustrate how LC-2 functions as a molecular tool for targeted protein degradation rather than traditional inhibition.
The mechanism of action of LC-2 can be described as follows:
This mechanism highlights how LC-2 leverages cellular machinery to achieve therapeutic effects through targeted protein degradation.
The physical and chemical properties of LC-2 include:
These properties are critical when considering formulations for therapeutic use and ensuring effective delivery within biological systems.
LC-2 holds significant promise in various scientific applications:
KRAS mutations drive approximately 30% of human cancers, with the glycine-to-cysteine substitution at codon 12 (KRASG12C) being prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic adenocarcinoma. This mutation traps KRAS in a GTP-bound "on" state, constitutively activating downstream effectors like MAPK and PI3K/AKT/mTOR pathways, which promote uncontrolled proliferation and survival. While covalent inhibitors (e.g., sotorasib, adagrasib) target the mutant cysteine in the inactive (GDP-bound) state, therapeutic resistance frequently emerges through genomic amplification of KRAS, secondary mutations (e.g., Y96D, R68S), or adaptive activation of parallel signaling cascades. These limitations underscore the need for modalities that eliminate KRASG12C rather than merely inhibit it [2] [5].
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in targeting "undruggable" proteins like KRAS. These heterobifunctional molecules consist of three elements:
Unlike inhibitors, PROTACs catalyze polyubiquitination of the target protein, leading to proteasomal degradation. This approach offers advantages beyond occupancy-driven pharmacology:
E3 ligases commonly leveraged include von Hippel-Lindau (VHL) and cereblon (CRBN), chosen for tissue-specific expression and structural compatibility [2] [5] [7].
LC-2 (PROTAC KRASG12C Degrader-LC-2) is the first-in-class VHL-based PROTAC capable of degrading endogenous KRASG12C. Its design integrates:
Table 1: Degradation Efficacy of LC-2 in KRASG12C Cell Lines
Cell Line | Tumor Type | DC50 (μM) | Max Degradation (%) |
---|---|---|---|
MIA PaCa-2 | Pancreatic adenocarcinoma | 0.25 | >90 |
NCI-H23 | Lung adenocarcinoma | 0.76 | >85 |
SW1573 | NSCLC | 0.58 | >80 |
NCI-H358 | NSCLC | 0.35 | >90 |
LC-2 induces rapid (within 6h) and sustained (>72h) degradation of KRASG12C, suppressing MAPK signaling and cancer cell proliferation in both homozygous and heterozygous mutant lines. Its efficacy is mediated by a bona fide PROTAC mechanism, validated through rescue experiments with proteasome inhibitors (e.g., MG132) or VHL knockout [1] [4] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1